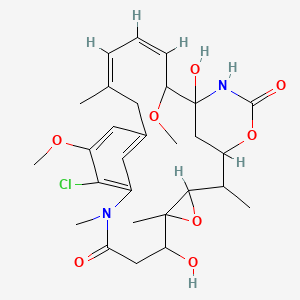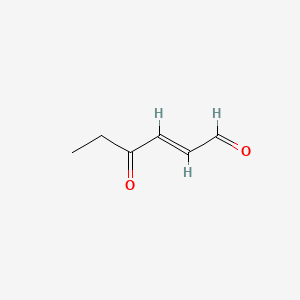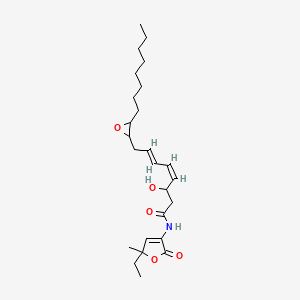
Korormicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Korormicin is a natural product found in Pseudoalteromonas with data available.
Aplicaciones Científicas De Investigación
Discovery and Isolation
Korormicin was isolated from the marine bacterium, Pseudoalteromonas sp. F-420, and is known for its specific inhibitory activity against marine Gram-negative bacteria, with no effect on terrestrial microorganisms (Yoshikawa et al., 1997).
Antibacterial Mechanism
Korormicin targets a unique respiratory enzyme found only in prokaryotes, the Na+-pumping NADH:quinone oxidoreductase (Na+-NQR), making it a potent and specific inhibitor. This action is crucial for the survival of many Gram-negative human pathogens, including Vibrio cholerae and Pseudomonas aeruginosa. Korormicin binding to Na+-NQR results in the formation of reactive oxygen species, contributing to its bactericidal effect (Maynard et al., 2019).
Structural Analysis
The absolute configuration of korormicin was determined through a combination of methods, leading to successful total synthesis. This is pivotal for understanding its molecular interactions and potential modifications for enhanced efficacy (Uehara et al., 1999).
Resistance Mechanisms
Investigations into korormicin insensitivity revealed that a single point mutation in the NqrB subunit of the Na+-translocating NADH-quinone reductase in Vibrio alginolyticus can lead to significant resistance, highlighting the molecular specificity of korormicin's mode of action (Hayashi et al., 2002).
Derivatives and Modified Compounds
Research into korormicin derivatives isolated from the same bacterium showed variations in antibacterial activity, suggesting potential for developing new antibiotics or modifying korormicin for broader applications (Yoshikawa et al., 2003).
Propiedades
Nombre del producto |
Korormicin |
|---|---|
Fórmula molecular |
C25H39NO5 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide |
InChI |
InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11- |
Clave InChI |
OXOAWIMFJLEQMT-MBGGJNPXSA-N |
SMILES isomérico |
CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O |
SMILES canónico |
CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O |
Sinónimos |
korormicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



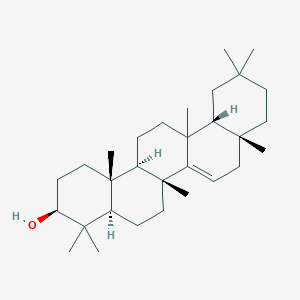
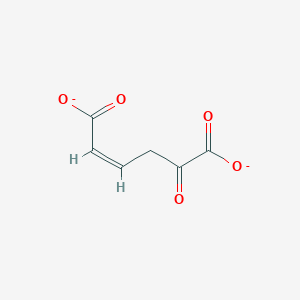
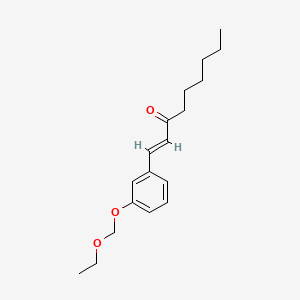
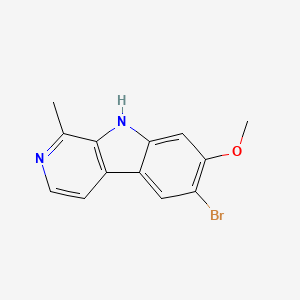
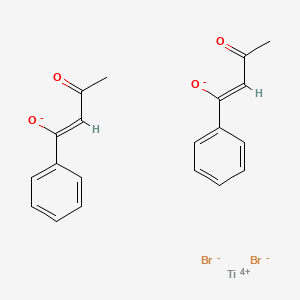
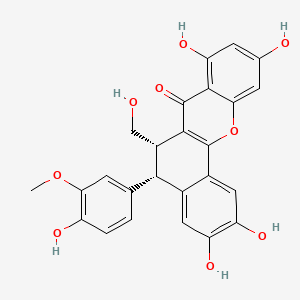
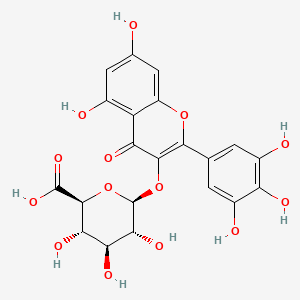
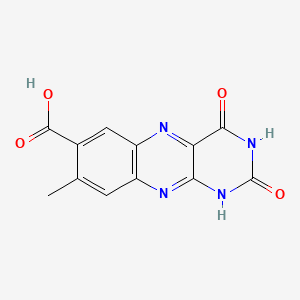
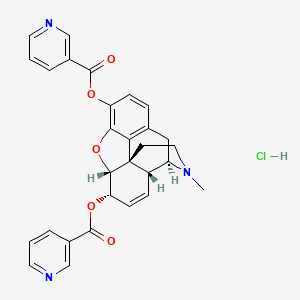
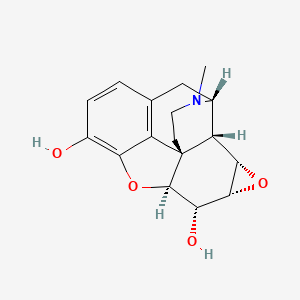
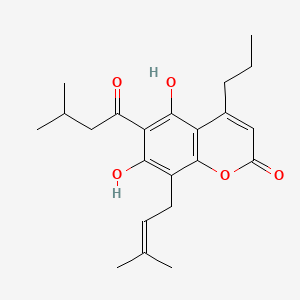
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
